molecular formula C12H15ClF2O2 B14046213 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene

Cat. No.: B14046213
M. Wt: 264.69 g/mol
InChI Key: UQUZYINBCMPKNZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an ethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(3-chloropropyl)benzene, difluoromethoxybenzene, and ethoxybenzene.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in the development of new pharmaceuticals and as a tool for studying biological processes.

    Medicine: Its unique chemical structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: This compound has a similar structure but with a fluorine atom instead of an ethoxy group.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group, which imparts different chemical properties.

    1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-11-8-9(4-3-7-13)5-6-10(11)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

UQUZYINBCMPKNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCCl)OC(F)F

Origin of Product

United States

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